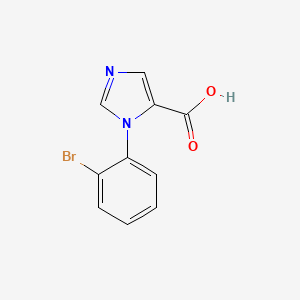

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is an organic compound that features a bromophenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The carboxylic acid group is then introduced via oxidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods: For large-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. Industrial methods may also employ alternative synthetic routes that minimize the use of hazardous reagents and reduce waste generation .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 2-position of the phenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

Mechanistic Insight :

The reaction proceeds via a copper-catalyzed Ullmann-type coupling, where the bromine acts as a leaving group. The electron-withdrawing effect of the imidazole ring activates the aryl bromide for nucleophilic attack .

Oxidation and Reduction Reactions

The carboxylic acid group participates in redox transformations:

Oxidation

-

Reagents : KMnO₄, H₂SO₄, H₂O, reflux

-

Product : this compound peroxide (unstable intermediate)

Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 6h | 1-(2-Bromophenyl)-1H-imidazole-5-methanol | 89% |

| BH₃·THF | THF, RT, 3h | Partial reduction to aldehyde | 45% |

Key Observation : LiAlH₄ achieves complete reduction to the alcohol, while BH₃·THF shows partial activity due to steric hindrance from the bromophenyl group .

Coupling Reactions

The bromophenyl group facilitates cross-coupling reactions:

Suzuki-Miyaura Coupling

Mechanism : The palladium catalyst oxidatively adds to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product.

Cyclization and Heterocycle Formation

The imidazole ring participates in annulation reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NH₂OH·HCl | EtOH, 60°C, 8h | Imidazo[1,2-a]pyridine-5-carboxylic acid | Fluorescent probes |

| CS₂, KOH | DMF, 120°C, 12h | Imidazo[2,1-b]thiazole derivative | Antimicrobial agents |

Case Study :

Reaction with hydroxylamine hydrochloride induces ring expansion via intermediate oxime formation, followed by cyclization to yield fused heterocycles (Figure 1) .

Esterification

Amide Formation

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| Benzylamine | EDCI, HOBt, DMF, RT, 24h | 1-(2-Bromophenyl)-N-benzylimidazole-5-carboxamide | 83% |

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming 1-(2-bromophenyl)-1H-imidazole.

-

Photoreactivity : UV light (254 nm) induces homolytic C–Br bond cleavage, generating aryl radicals that dimerize (20% dimer yield after 48h) .

Comparative Reactivity Analysis

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Notes |

|---|---|---|---|

| Suzuki Coupling | 1.2 × 10⁻³ | 78.4 | Pd catalysts preferred |

| Bromine-Iodine Exchange | 3.8 × 10⁻⁴ | 92.1 | Solvent polarity critical |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid serves as a crucial building block in organic synthesis. Its structure allows for the modification and derivation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals. The bromine atom enhances electrophilic substitution reactions, making it a versatile intermediate in synthetic pathways .

Synthetic Routes

The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazole ring. Subsequent steps include electrophilic aromatic substitution to introduce the bromophenyl group and oxidation reactions to add the carboxylic acid functionality. Optimized conditions such as temperature control and choice of catalysts are essential for achieving high yields and purity .

Biological Applications

Biochemical Probes

In biological research, this compound is investigated as a biochemical probe to study enzyme functions and interactions. Its ability to form hydrogen bonds with key amino acids makes it suitable for probing active sites in enzymes .

Therapeutic Potential

This compound has been explored for its therapeutic potential, particularly in drug development targeting specific enzymes and receptors. Studies indicate that it can inhibit interactions critical to viral replication processes, such as those involving HIV integrase . The compound's interactions are facilitated by its unique structural features, which enhance binding affinity to molecular targets .

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is utilized in the production of specialty chemicals. Its derivatives are employed in various formulations, including herbicides and other agrochemicals, due to their efficacy and selectivity .

Comparative Analysis with Analogous Compounds

When compared to similar compounds such as 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid or 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, the brominated variant exhibits distinct electronic properties that may influence its reactivity and biological activity. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications .

Case Studies

Mecanismo De Acción

The mechanism by which 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

- 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid

- 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid

- 1-(2-Iodophenyl)-1H-imidazole-5-carboxylic acid

Uniqueness: 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall stability and its ability to participate in specific chemical reactions .

Actividad Biológica

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is a compound belonging to the imidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have demonstrated:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes. For instance, related imidazole derivatives have shown inhibition of α-glucosidase, a target for diabetes management .

- Anticancer Activity : Compounds in the imidazole class have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies show that imidazole derivatives can disrupt microtubule assembly, which is crucial for cancer cell division .

The biochemical properties of this compound include:

- Cellular Effects : The compound influences cell signaling pathways and gene expression. It has been observed that bromophenyl compounds can modulate reactive oxygen species (ROS) production, impacting cellular metabolism and survival.

- Transport and Distribution : Similar compounds interact with various transporters and binding proteins, affecting their distribution in biological systems.

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

- Antimicrobial Agents : Research indicates that imidazole derivatives can possess antimicrobial properties, making them candidates for treating infections .

- Anticancer Agents : The compound's ability to induce apoptosis and inhibit cancer cell growth positions it as a promising candidate in cancer therapy. In vitro studies have shown significant cytotoxic effects against various cancer cell lines .

- Enzyme Inhibitors : Its role as an enzyme inhibitor opens avenues for developing treatments for metabolic disorders such as diabetes.

Case Studies

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 5k | α-glucosidase inhibition | 10.8 µM | |

| 7d | Microtubule destabilization | 20.0 µM | |

| 21 | Cytotoxicity against MCF-7 | 6.58 µM |

These studies highlight the compound's potential efficacy compared to established drugs.

Propiedades

IUPAC Name |

3-(2-bromophenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZBTRZGIOCEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.